

Boc-3-chloro-L-phenylalanine CAS number and molecular weight.

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Compound of Interest

Compound Name: *Boc-3-chloro-L-phenylalanine*

Cat. No.: *B558696*

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An In-depth Technical Guide to Boc-3-chloro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-3-chloro-L-phenylalanine (**Boc-3-chloro-L-phenylalanine**) is a chemically modified, non-proteinogenic amino acid derivative. It serves as a crucial building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The incorporation of a chlorine atom onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the resulting peptide, leading to enhanced biological activity, improved stability, and unique conformational characteristics. This guide provides a comprehensive overview of its chemical properties, applications in peptide synthesis, and biological relevance.

Core Compound Data

The fundamental physicochemical properties of **Boc-3-chloro-L-phenylalanine** are summarized below. These values are essential for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value	References
CAS Number	114873-03-9	[1]
Molecular Formula	C ₁₄ H ₁₈ ClNO ₄	[1]
Molecular Weight	299.75 g/mol	
Appearance	White to off-white powder	
Purity	≥97%	[2]
Storage	0-8 °C	[1]

Applications in Peptide Synthesis

Boc-3-chloro-L-phenylalanine is primarily utilized as a protected amino acid in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc protecting group on the α -amine allows for the controlled, sequential addition of amino acids to a growing peptide chain attached to a solid support. The unique properties of the 3-chloro-phenylalanine residue can be leveraged to create novel peptides for various research and therapeutic purposes.[1][2]

Experimental Protocol: Incorporation of Boc-3-chloro-L-phenylalanine via Boc-SPPS

This protocol outlines the manual steps for incorporating a **Boc-3-chloro-L-phenylalanine** residue into a peptide sequence using a generic Boc-SPPS workflow.

Materials:

- Merrifield resin (or other suitable resin for Boc chemistry)
- **Boc-3-chloro-L-phenylalanine**
- Other required Boc-protected amino acids
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)

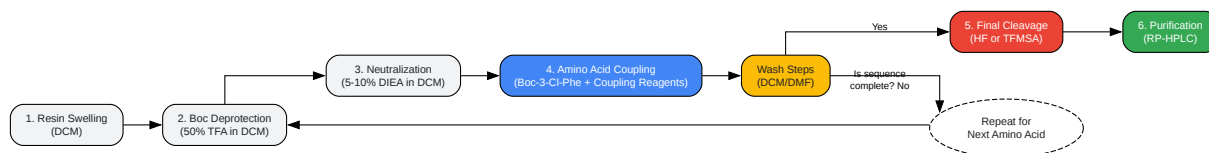
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)
- Scavengers for cleavage (e.g., anisole, thioanisole)
- Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
- Diethyl ether

Procedure:

- Resin Swelling:
 - Place the desired amount of resin in a reaction vessel.
 - Add DCM and allow the resin to swell for at least 30 minutes with gentle agitation.
 - Drain the solvent.
- Boc Deprotection:
 - Wash the resin with DCM (3x).
 - Add a solution of 50% TFA in DCM to the resin. Agitate for 2-5 minutes and drain.
 - Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
 - Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.
- Neutralization:
 - Add a solution of 5-10% DIEA in DCM to the resin.
 - Agitate for 2 minutes and drain. Repeat this step once.

- Wash the resin with DCM (3x) to remove excess base.
- Amino Acid Coupling (Incorporation of **Boc-3-chloro-L-phenylalanine**):
 - In a separate vial, dissolve **Boc-3-chloro-L-phenylalanine** (3 equivalents relative to resin loading) and a coupling agent such as HOBt (3 equivalents) in DMF.
 - Add a carbodiimide like DIC (3 equivalents) or an aminium salt like HBTU (2.9 equivalents) and DIEA (6 equivalents) to the amino acid solution to pre-activate it for 2-5 minutes.
 - Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
 - Agitate the reaction vessel for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.
- Chain Elongation:
 - Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage and Deprotection:
 - Once the synthesis is complete, dry the peptide-resin thoroughly under vacuum.
 - Transfer the resin to a specialized apparatus for HF or TFMSA cleavage.
 - Add appropriate scavengers to the reaction vessel.
 - Carefully add the strong acid (e.g., HF) at a low temperature (0 °C) and stir for 1-2 hours.
 - Evaporate the acid and wash the cleaved peptide with cold diethyl ether to precipitate the crude product.
 - The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram



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General workflow for Boc-Solid Phase Peptide Synthesis.

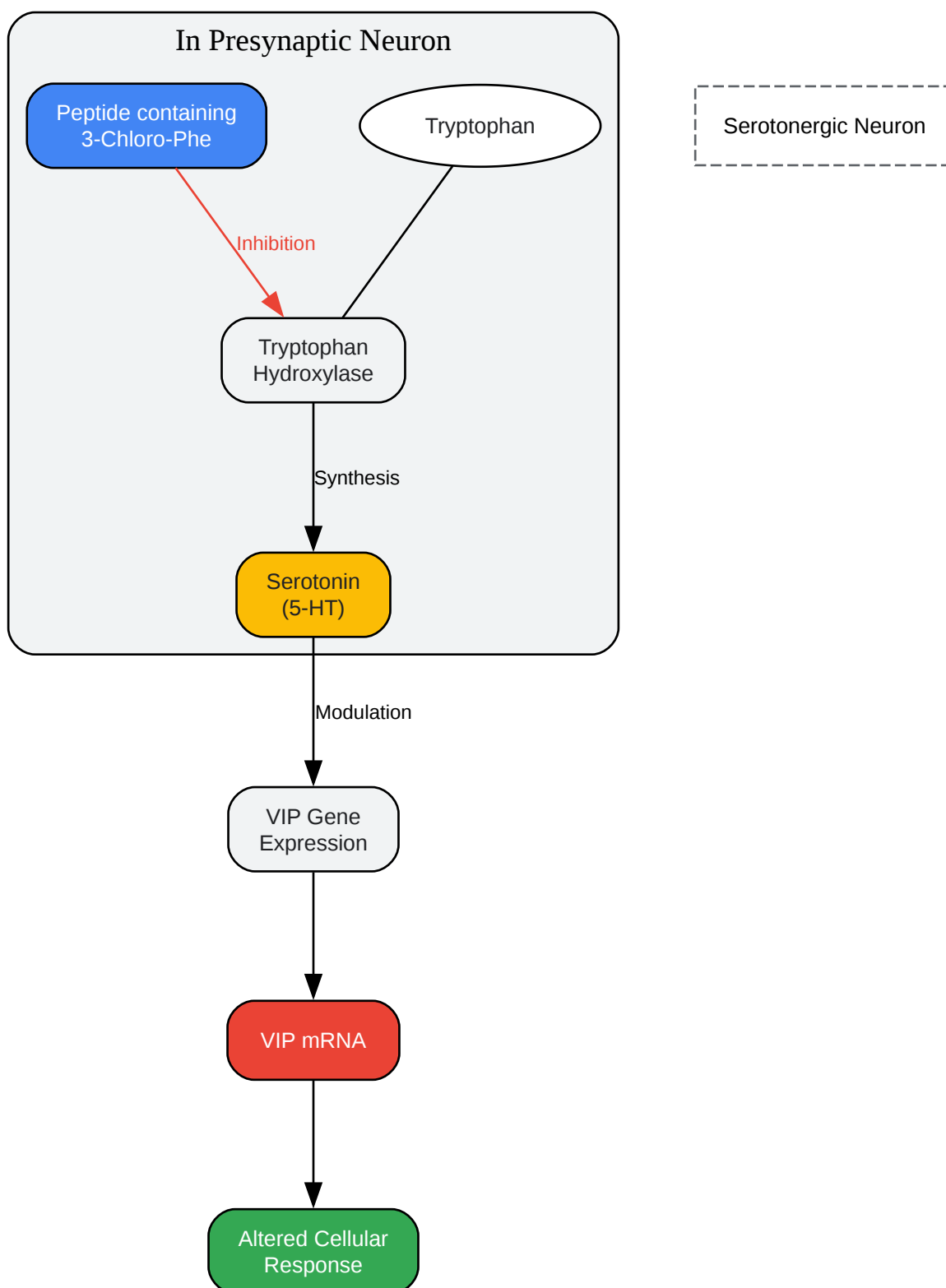
Biological Significance and Signaling Pathways

The introduction of a chloro-substituent on the phenylalanine ring can influence the peptide's interaction with biological targets. Halogenated phenylalanines have been explored for their potential to enhance binding affinity to proteins. Specifically, chloro-phenylalanine residues can modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.[2] Research has shown interest in such modified peptides for developing therapeutics for neurological disorders and cancer.[1]

While direct signaling pathways for **Boc-3-chloro-L-phenylalanine** itself are not defined, the functional consequence of its incorporation into peptides can be illustrated. For instance, para-chlorophenylalanine (a related compound) has been shown to affect serotonergic pathways by inhibiting tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. This leads to a depletion of serotonin, which in turn can affect the expression of other signaling molecules, such as Vasoactive Intestinal Peptide (VIP).[3] This provides a model for how a chlorinated phenylalanine residue within a peptide could modulate a biological signaling cascade.

Illustrative Signaling Pathway

The following diagram illustrates a potential mechanism by which a peptide containing a chlorinated phenylalanine analog could modulate a cellular signaling pathway, based on the known effects of p-chlorophenylalanine.



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Modulation of serotonin synthesis and VIP expression.

Conclusion

Boc-3-chloro-L-phenylalanine is a valuable synthetic tool for peptide chemists and drug developers. Its utility in SPPS allows for the creation of peptides with potentially enhanced therapeutic properties. The introduction of the chloro-moiety provides a strategic modification to fine-tune the biological activity and pharmacokinetic profile of peptide-based drug candidates, making it a compound of significant interest in the fields of medicinal chemistry and chemical biology.

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